(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid

Peptide Synthesis SPPS Coupling Efficiency

H-Glu(OtBu)-OH is not a generic glutamic acid derivative. Its free α-amino group and γ-tert-butyl ester side-chain protection make it the only correct choice for orthogonal Fmoc/tBu SPPS strategies. Unlike Boc- or Fmoc-protected analogs (Boc-Glu(OtBu)-OH; Fmoc-Glu(OtBu)-OH), H-Glu(OtBu)-OH avoids deprotection incompatibility, preventing side reactions and ensuring high-fidelity chain elongation for blockbuster GLP-1 agonists like Liraglutide and Semaglutide. When the wrong protecting group costs synthetic efficiency, specify the strategic intermediate—H-Glu(OtBu)-OH.

Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
CAS No. 2419-56-9
Cat. No. B555033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid
CAS2419-56-9
SynonymsL-Glutamicacid5-tert-butylester; H-Glu(OtBu)-OH; 2419-56-9; L-Glutamicacid,5-(1,1-dimethylethyl)ester; (2S)-2-amino-5-(tert-butoxy)-5-oxopentanoicacid; H-Glu(Obut)-OH; PubChem19041; 5-tert-ButylL-Glutamate; KSC553A9J; 49518_ALDRICH; SCHEMBL130831; L-Glu-gamma--tert-butylester; AMOT0168; 49518_FLUKA; CTK4F3094; Glutamicacid5-tert-butylester; MolPort-002-507-587; OIOAKXPMBIZAHL-LURJTMIESA-N; ACN-S002372; ZINC2391062; AC-482; ANW-74560; SBB067151; AKOS005175152; MCULE-4503796324
Molecular FormulaC9H17NO4
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(C(=O)[O-])[NH3+]
InChIInChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-4-6(10)8(12)13/h6H,4-5,10H2,1-3H3,(H,12,13)/t6-/m0/s1
InChIKeyOIOAKXPMBIZAHL-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid (CAS 2419-56-9): A Strategic Side-Chain-Protected Building Block for Peptide Synthesis


(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid (CAS 2419-56-9), also referred to as H-Glu(OtBu)-OH or L-glutamic acid 5-tert-butyl ester, is a protected L-glutamic acid derivative . It features a free α-amino group and a tert-butyl (OtBu) ester protecting the γ-carboxyl side chain [1]. This structural design specifically prevents undesired side-chain carboxyl participation during peptide bond formation [1], establishing it as a key building block in both solution-phase and solid-phase peptide synthesis (SPPS) workflows . Its molecular weight is 203.24 g/mol, with the formula C9H17NO4 .

Why Substituting (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid with N-Protected Analogs Introduces Synthetic Friction and Cost


Substituting H-Glu(OtBu)-OH with seemingly analogous protected glutamic acid derivatives such as Boc-Glu(OtBu)-OH or Fmoc-Glu(OtBu)-OH introduces fundamental incompatibilities in orthogonal protection strategies. Boc-Glu(OtBu)-OH carries an additional acid-labile Boc group on the α-amine , while Fmoc-Glu(OtBu)-OH contains a base-labile Fmoc group . H-Glu(OtBu)-OH possesses a free α-amino group [1], enabling direct, unprotected incorporation into synthetic sequences where other protecting group chemistries are already deployed. This distinction is critical: employing the wrong protected derivative can lead to deprotection incompatibility, increased side reactions, and lower overall synthetic efficiency . Therefore, H-Glu(OtBu)-OH is not an interchangeable commodity but a strategically selected intermediate that directly influences the success and economy of a peptide synthesis project.

Quantitative Evidence Differentiating (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid from Key Comparators


Lower Molecular Weight and Steric Footprint for Improved Coupling Efficiency

H-Glu(OtBu)-OH has a molecular weight of 203.24 g/mol , which is substantially lower than the doubly-protected analog Boc-Glu(OtBu)-OH (303.35 g/mol) . The reduced size and absence of the N-terminal Boc group minimize steric hindrance during amide bond formation, potentially leading to higher coupling yields in both solution and solid-phase synthesis .

Peptide Synthesis SPPS Coupling Efficiency

Orthogonal Deprotection Compatibility for Fmoc/tBu SPPS Strategies

H-Glu(OtBu)-OH is specifically designed for the Fmoc/tBu orthogonal protection strategy, where the side-chain tert-butyl ester is stable to the basic conditions (e.g., 20% piperidine in DMF) used to remove N-terminal Fmoc groups [1]. In contrast, Boc-Glu(OtBu)-OH, which has an acid-labile Boc group on the N-terminus, is incompatible with the Fmoc strategy and requires the alternative Boc/Bzl SPPS approach . Fmoc/tBu-based SPPS is widely preferred due to milder final cleavage conditions and avoids the use of highly hazardous hydrofluoric acid (HF) [2].

Solid-Phase Peptide Synthesis Orthogonal Protection Fmoc/tBu Strategy

Simplified Deprotection Profile: A Single Acid-Labile Group

H-Glu(OtBu)-OH contains a single acid-labile protecting group (the γ-tert-butyl ester), which is cleaved under standard TFA conditions . In contrast, Boc-Glu(OtBu)-OH contains two distinct protecting groups (N-terminal Boc and side-chain OtBu), both of which are acid-labile . While both groups can be removed with TFA, the presence of the Boc group adds an extra step or requires orthogonal strategies if selective deprotection is desired, which can complicate synthetic routes and increase the risk of side reactions .

Deprotection TFA Cleavage Peptide Synthesis

Critical Building Block for GLP-1 Receptor Agonist Peptide Synthesis

H-Glu(OtBu)-OH is a crucial intermediate in the synthesis of glucagon-like peptide-1 (GLP-1) receptor agonists, a major class of therapeutics for type 2 diabetes and obesity [1]. It is used as a building block to introduce a glutamic acid residue into the peptide sequence, which is subsequently functionalized. For instance, H-Glu(OtBu)-OH serves as the starting material for preparing the side chain specific to Liraglutide , while Boc-Glu(OtBu)-OH is more commonly found as a building block in the synthesis of protected peptide fragments used in GLP-1 analog development [2]. This specific, documented role in a high-volume pharmaceutical supply chain differentiates it from broader-purpose protected amino acids.

GLP-1 Agonists Liraglutide Semaglutide

Comparable Purity Standards for Demanding Peptide Synthesis

Commercially available H-Glu(OtBu)-OH is routinely supplied at purities of ≥98% or ≥99% as determined by HPLC [1]. This level of purity is comparable to that of Boc-Glu(OtBu)-OH, which is also typically offered at ≥98% purity (TLC/HPLC) [2]. Both compounds meet the high purity thresholds required for modern peptide synthesis, ensuring that the choice between them can be made based on strategic protecting group compatibility rather than quality concerns.

Purity HPLC Quality Control

Optimal Scientific and Industrial Use Cases for (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid


Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of Complex or Aggregating Sequences

H-Glu(OtBu)-OH is the preferred building block for introducing glutamic acid residues into peptides assembled via the Fmoc/tBu SPPS strategy [1]. Its orthogonal protecting group (side-chain OtBu ester) is stable to the repetitive piperidine treatments used for Fmoc deprotection, ensuring high fidelity during chain elongation. This is particularly critical for synthesizing long, hydrophobic, or aggregation-prone peptides where side reactions can severely impact crude purity and final yield [2].

Synthesis of GLP-1 Receptor Agonists and Related Therapeutic Peptides

This compound is a key intermediate in the multi-step synthesis of blockbuster GLP-1 receptor agonists, including Liraglutide and Semaglutide [3]. Its role in constructing the glutamic acid-based side chain, which is essential for the prolonged half-life and receptor binding of these drugs, makes it a critical procurement item for pharmaceutical companies and CMOs involved in their manufacture [3].

Solution-Phase Synthesis Requiring Selective γ-Carboxyl Deprotection

In solution-phase peptide synthesis or the preparation of modified amino acid building blocks, H-Glu(OtBu)-OH allows for the selective liberation of the γ-carboxyl group under mild acidic conditions (e.g., TFA) . This enables subsequent chemoselective modifications, such as esterification, amidation, or conjugation to other moieties (e.g., fluorophores, lipids), without affecting the free α-amino group, which can be temporarily protected in situ .

Academic and Industrial Research on Glutamate-Dependent Biological Systems

Beyond peptide synthesis, H-Glu(OtBu)-OH serves as a valuable tool in basic research. Its protected form allows for the study of glutamatergic neurotransmission and protein engineering applications without the confounding effects of the free γ-carboxyl group . It is also used as a building block in the synthesis of modified amino acids and peptidomimetics for structure-activity relationship (SAR) studies .

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